molecular formula C22H20N2O4S B11241206 N-(2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11241206
M. Wt: 408.5 g/mol
InChI Key: WHXOCYUROFAKAC-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in medicinal chemistry and materials science. The structure of this compound includes a benzenesulfonyl group, a methylphenyl group, and a benzoxazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with 2-methylphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with a suitable benzoxazine precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the benzoxazine ring can interact with various biological pathways, leading to its observed effects .

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-16-9-5-6-12-18(16)23-22(25)21-15-24(19-13-7-8-14-20(19)28-21)29(26,27)17-10-3-2-4-11-17/h2-14,21H,15H2,1H3,(H,23,25)

InChI Key

WHXOCYUROFAKAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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